molecular formula C3H4F3NO B1288742 3,3,3-Trifluoropropanamide CAS No. 460-75-3

3,3,3-Trifluoropropanamide

Cat. No. B1288742
CAS RN: 460-75-3
M. Wt: 127.07 g/mol
InChI Key: MZBSJLAGBUNNLH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3,3-Trifluoropropanamide is a chemical compound that is part of the broader class of organofluorine compounds, which are characterized by the presence of fluorine atoms attached to an aliphatic or aromatic carbon skeleton. These compounds are of significant interest due to their unique physical and chemical properties, which make them valuable in various applications, including pharmaceuticals, agrochemicals, and materials science.

Synthesis Analysis

The synthesis of N,N-dialkyl-3,3,3-trifluoropropanamides has been achieved through various methods. One approach involves the reaction of N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines with lithium diisopropylamide, which can be performed at room temperature or 0 °C to yield the desired trifluoropropanamides in good to excellent yields . Another method for generating related compounds involves the treatment of N,N-dialkyl-2,3,3,3-tetrafluoropropanamide with dibutylboryl triflate and ethyldiisopropylamine, leading to the formation of boryl enolates that can undergo selective aldol reactions with aldehydes .

Molecular Structure Analysis

The molecular structure of 3,3,3-trifluoropropanamide derivatives can be influenced by the presence of fluorine atoms, which are highly electronegative and can affect the electronic distribution within the molecule. This can lead to unique reactivity patterns, as seen in the synthesis of triphenylantimony 3,3,3-trifluoropropanates, where the coordination geometry around the antimony atom is influenced by the trifluoropropanate ligands .

Chemical Reactions Analysis

3,3,3-Trifluoropropanamide and its derivatives participate in a variety of chemical reactions. For instance, trifluoromethyl N-acylhydrazones can undergo tandem addition/cyclization with cyanamide to form 3-trifluoromethyl-1,2,4-triazolines and triazoles, showcasing the reactivity of trifluoromethylated compounds . Additionally, derivatives of 3,3,3-trifluoropropene can react with diazo compounds to afford various trifluoromethyl-substituted products through 1,3-dipolar cycloadditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3,3,3-trifluoropropanamide derivatives are influenced by the trifluoromethyl group, which imparts characteristics such as increased lipophilicity, chemical and thermal stability, and unique electronic effects. These properties are crucial for the application of these compounds in different fields. For example, the synthesis of tris(dialkylamino)cyclopropenium dicyanamide ionic liquids demonstrates the impact of the trifluoromethyl group on properties like density, viscosity, and conductivity .

Scientific Research Applications

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of fluorinated compounds .

Summary of the Application

3,3,3-Trifluoropropanamide is used as a reagent in the synthesis of β-Fluoro-α,β-Unsaturated Amides . These compounds are valuable in drug discovery because they can serve as bioisosteres of peptide bonds . They are also resistant to the hydrolytic enzymes that easily cleave the amide bonds in many peptides .

Methods of Application or Experimental Procedures

The reagent, morpholine 3,3,3-trifluoropropanamide, creates (E)-β-fluoro-α,β-unsaturated amides upon the addition of many commonly used Grignard reagents . This reaction enables a high level of stereocontrol in the fluoroalkene product .

Results or Outcomes

The use of 3,3,3-Trifluoropropanamide in this reaction has enabled the construction of β-fluoro-α,β-unsaturated carbonyl groups, which were previously challenging to construct . The resulting fluoroalkenes are particularly valuable in the drug discovery process .

Safety And Hazards

The compound is associated with several hazard statements including H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

3,3,3-trifluoropropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H4F3NO/c4-3(5,6)1-2(7)8/h1H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZBSJLAGBUNNLH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(=O)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H4F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90616356
Record name 3,3,3-Trifluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

127.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3,3-Trifluoropropanamide

CAS RN

460-75-3
Record name 3,3,3-Trifluoropropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90616356
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,3,3-trifluoropropanamide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,3,3-Trifluoropropanamide
Reactant of Route 2
Reactant of Route 2
3,3,3-Trifluoropropanamide
Reactant of Route 3
Reactant of Route 3
3,3,3-Trifluoropropanamide
Reactant of Route 4
Reactant of Route 4
3,3,3-Trifluoropropanamide
Reactant of Route 5
3,3,3-Trifluoropropanamide
Reactant of Route 6
Reactant of Route 6
3,3,3-Trifluoropropanamide

Citations

For This Compound
44
Citations
AT Adam, FR Fronczek, DA Colby - Organic letters, 2020 - ACS Publications
Fluoroalkenes serve as bioisosteres to peptide bonds and are resistant to hydrolytic enzymes in vivo. Currently, α-fluoro-α,β-unsaturated carbonyl compounds are readily accessible via …
Number of citations: 10 pubs.acs.org
T Mantani, K Shiomi, T Konno, T Ishihara… - The Journal of …, 2001 - ACS Publications
N,N-Dialkyl(3,3,3-trifluoro-1-propynyl)amines were readily prepared by a three-step procedure starting from commercially available 2,2,3,3,3-pentafluoropropanol. These fluorinated …
Number of citations: 21 pubs.acs.org
T Ishihara, T Mantani, T Konno, H Yamanaka - Tetrahedron, 2006 - Elsevier
N,N-Dialkyl(3,3,3-trifluoro-1-propynyl)amines were prepared by a three-step procedure starting from commercially available 2,2,3,3,3-pentafluoropropanol. The reactions of these …
Number of citations: 23 www.sciencedirect.com
T Mantani, T Ishihara, T Konno, H Yamanaka - Journal of Fluorine …, 2001 - Elsevier
The reaction of trifluoromethylated ynamine with various halogenating agents was investigated. N,N-dialkyl(3,3,3-trifluoro-1-propynyl)amines (1) smoothly reacted with bromine to give, …
Number of citations: 6 www.sciencedirect.com
M Bilska-Markowska, T Siodla… - New Journal of …, 2017 - pubs.rsc.org
A new convenient synthetic procedure for the preparation of tri- and tetrafluoropropanamides derived from sugars has been described. The conformations of fluorinated amides …
Number of citations: 6 pubs.rsc.org
SY He, XW Yan, HY Tu, XG Zhang - Organic Chemistry Frontiers, 2021 - pubs.rsc.org
An N-chelation-assisted palladium-catalyzed defluorinative arylation of trifluoropropanamides with arylboronic acids has been developed for the stereospecific synthesis of β-…
Number of citations: 10 pubs.rsc.org
KK Nanda, BW Trotter - Tetrahedron Letters, 2008 - Elsevier
Loss of a trifluoromethyl group has been observed as an unproductive side reaction in the formation of 2-trifluoroethylbenzimidazoles. A hydrolytic mechanism for this transformation is …
Number of citations: 4 www.sciencedirect.com
Y Wu, B Zhang, Y Zheng, Y Wang, X Lei - RSC advances, 2018 - pubs.rsc.org
A simple, efficient, and mild method for defluorination and functionalization of 3,3,3-trifluoro carbonyl compounds has been developed. In the present method, Cs2CO3 can easily …
Number of citations: 10 pubs.rsc.org
T Katagiri, M Handa, H Asano, T Asanuma… - Journal of Fluorine …, 2009 - Elsevier
Preparations and reactions of a series of 2-trifluoromethylketenimines are described. Trifluoromethylketenimines were prepared from trifluoropropanoic acids via corresponding imidoyl …
Number of citations: 8 www.sciencedirect.com
A Zampini - 1974 - search.proquest.com
A number of derivatives of 3, 3, 3-trifluoropropanoic acid have been prepared and their chemistry investigated. The silver (I) salt of 2-bromo-2-chloro-3, 3, 3-trifluoropropanoic acid …
Number of citations: 0 search.proquest.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.